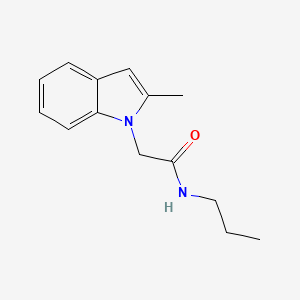
syn-Chrysene-1,2-diol-3,4-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-Chrysene-1,2-diol-3,4-epoxide: is a chemical compound derived from chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its mutagenic and carcinogenic properties, making it a subject of interest in toxicology and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of syn-Chrysene-1,2-diol-3,4-epoxide typically involves the dihydroxylation of chrysene followed by epoxidation. One method includes the use of osmium tetroxide (OsO₄) for dihydroxylation, followed by the formation of the epoxide using a peracid .
Industrial Production Methods: the synthesis generally follows laboratory-scale procedures involving controlled reaction conditions to ensure the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: syn-Chrysene-1,2-diol-3,4-epoxide can undergo further oxidation to form quinones.
Reduction: It can be reduced to form dihydrodiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can open the epoxide ring.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrodiols.
Substitution: Hydroxy derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: syn-Chrysene-1,2-diol-3,4-epoxide is used as a model compound to study the chemical behavior of polycyclic aromatic hydrocarbons and their metabolites .
Biology: In biological research, this compound is used to investigate the mechanisms of mutagenesis and carcinogenesis. It serves as a tool to understand how certain chemicals can cause DNA damage and lead to cancer .
Medicine: While not used therapeutically, this compound is important in medical research for developing cancer prevention strategies and understanding the molecular basis of cancer .
Industry: Its industrial applications are limited, but it is used in research settings to develop and test new materials and chemicals .
Wirkmechanismus
syn-Chrysene-1,2-diol-3,4-epoxide exerts its effects primarily through the formation of DNA adducts. The epoxide group reacts with DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and lead to cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- anti-Chrysene-1,2-diol-3,4-epoxide
- Chrysene-1,2-diol
- Chrysene-3,4-diol
- 9-Hydroxychrysene-1,2-diol
Uniqueness: syn-Chrysene-1,2-diol-3,4-epoxide is unique due to its specific stereochemistry, which influences its biological activity. Compared to its anti-isomer, the syn-isomer has different mutagenic and carcinogenic properties. This stereochemical difference affects how the compound interacts with DNA and other cellular components .
Eigenschaften
CAS-Nummer |
64920-33-8 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
KPTYXJLOWLVCMU-VSZNYVQBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)





